Cas no 1372096-40-6 (2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde)

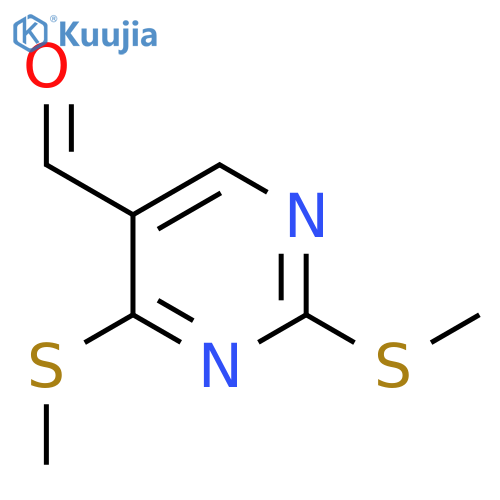

1372096-40-6 structure

商品名:2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde

CAS番号:1372096-40-6

MF:C7H8N2OS2

メガワット:200.281218528748

CID:2129114

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde

- 2,4-Bis(methylthio)pyrimidine-5-carbaldehyde

-

- インチ: 1S/C7H8N2OS2/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3

- InChIKey: NXOAMBKQNWXFAM-UHFFFAOYSA-N

- ほほえんだ: S(C)C1C(C=O)=CN=C(N=1)SC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 156

- トポロジー分子極性表面積: 93.4

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B14020-5g |

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde |

1372096-40-6 | 98% | 5g |

5196.0CNY | 2021-07-13 | |

| TRC | B592138-50mg |

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde |

1372096-40-6 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM501198-1g |

2,4-Bis(methylthio)pyrimidine-5-carbaldehyde |

1372096-40-6 | 97% | 1g |

$101 | 2023-02-02 | |

| Frontier Specialty Chemicals | B14020-1 g |

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde |

1372096-40-6 | 1g |

$ 48.00 | 2022-11-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B14020-5g |

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde |

1372096-40-6 | 98% | 5g |

5196CNY | 2021-05-08 | |

| A2B Chem LLC | AI32879-1g |

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde |

1372096-40-6 | 98% | 1g |

$254.00 | 2024-04-20 | |

| TRC | B592138-500mg |

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde |

1372096-40-6 | 500mg |

$ 160.00 | 2022-06-07 | ||

| TRC | B592138-100mg |

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde |

1372096-40-6 | 100mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B14020-1g |

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde |

1372096-40-6 | 98% | 1g |

1302CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B14020-1g |

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde |

1372096-40-6 | 98% | 1g |

1302.0CNY | 2021-07-13 |

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1372096-40-6 (2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde) 関連製品

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬